Cas no 2138078-71-2 (3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
![3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138078-71-2x500.png)
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-[(cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
- 2138078-71-2
- EN300-1160783
- 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
-
- インチ: 1S/C14H24F3NO/c1-9(2)18(8-10-3-4-10)13-7-11(19)5-6-12(13)14(15,16)17/h9-13,19H,3-8H2,1-2H3
- InChIKey: GEPYTBVEDOUSDD-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC(CC1N(C(C)C)CC1CC1)O)(F)F
計算された属性
- せいみつぶんしりょう: 279.18099888g/mol
- どういたいしつりょう: 279.18099888g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160783-1.0g |
3-[(cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138078-71-2 | 1g |
$0.0 | 2023-06-08 |
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-olに関する追加情報
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol: A Comprehensive Overview
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138078-71-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyclohexane ring, a trifluoromethyl group, and a substituted amino group, holds potential for various therapeutic applications. This article delves into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol is particularly noteworthy. The cyclohexane ring provides a rigid framework that can influence the compound's conformational stability and binding interactions with biological targets. The presence of the trifluoromethyl group introduces significant electronic and steric effects, which can modulate the compound's pharmacological properties. Additionally, the substituted amino group offers opportunities for further functionalization and optimization.
Synthesis of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol typically involves a multi-step process that combines advanced synthetic techniques from organic chemistry. One common approach involves the formation of the cyclohexane ring through a ring-closing metathesis reaction, followed by the introduction of the trifluoromethyl group via electrophilic fluorination or other fluorination methods. The amino group is then introduced through an amine coupling reaction, often using protected amines to ensure selective functionalization.
In terms of biological activity, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Specifically, this compound has been found to exhibit selective agonist or antagonist activity towards certain GPCRs, making it a valuable tool for investigating receptor function and developing novel drugs.
Recent studies have also explored the pharmacokinetic properties of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol. These investigations have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its use in therapeutic settings. Preliminary data suggest that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.
The therapeutic potential of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol extends to several disease areas. For instance, it has shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease due to its ability to modulate specific neurotransmitter systems. Additionally, preliminary studies have indicated its potential as an anti-inflammatory agent and an analgesic, making it a versatile candidate for further development.
Despite its promising properties, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol faces several challenges in its development as a therapeutic agent. One major challenge is optimizing its selectivity and potency to minimize off-target effects and improve safety profiles. Ongoing research is focused on identifying structural modifications that can enhance these properties while maintaining or improving the compound's overall efficacy.
In conclusion, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138078-71-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
2138078-71-2 (3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol) 関連製品
- 1246817-81-1(Pyrazinamide-15N,d3)
- 58457-24-2(5-chloro-4-nitrothiophene-2-sulfonyl chloride)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)
- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 913320-96-4(2-(5-fluoro-1h-indol-3-yl)-2-oxoacetic Acid)
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)
- 83889-67-2(1,3-Palmitolein-2-Olein)
- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)




